molecular formula C18H14O B14491790 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene CAS No. 64521-17-1

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene

Cat. No.: B14491790
CAS No.: 64521-17-1
M. Wt: 246.3 g/mol
InChI Key: GUFITYJDZKTZBJ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a chemical compound with the molecular formula C18H14O and a molecular weight of 246.3032 It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of an epoxide group

Preparation Methods

The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.

Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . The major products formed from these reactions include dihydrodiols and other oxidized or reduced derivatives.

Scientific Research Applications

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components, particularly DNA. The epoxide group can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other metabolites .

Comparison with Similar Compounds

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene can be compared with other similar PAH derivatives, such as:

    Benzo(a)pyrene: Another PAH with known carcinogenic properties.

    1,2,3,4-Tetrahydrobenz(a)anthracene: The precursor compound used in the synthesis of this compound.

    3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: A metabolite formed from the oxidation of this compound.

The uniqueness of this compound lies in its specific epoxide structure, which imparts distinct reactivity and biological interactions compared to other PAH derivatives.

Properties

CAS No.

64521-17-1

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(5S,7R)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene

InChI

InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17-,18+/m0/s1

InChI Key

GUFITYJDZKTZBJ-ZWKOTPCHSA-N

Isomeric SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]5[C@H]1O5

Canonical SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.